molecular formula C15H21N3O3 B4537325 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1-piperazinecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1-piperazinecarboxamide

Cat. No. B4537325
M. Wt: 291.35 g/mol
InChI Key: AQBBKDVSSNGGAG-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules that exhibit a wide range of biological activities. Its structure is characterized by the presence of a piperazine ring substituted with a benzodioxin moiety, which is a common scaffold in the design of molecules with potential therapeutic effects.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the coupling of 2,3-dihydro-1,4-benzodioxin derivatives with piperazine under specific conditions. For instance, Silanes et al. (2004) reported the synthesis of compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene with different substituents to obtain new dual antidepressant drugs (Silanes et al., 2004). Additionally, an improved one-pot synthesis method for related intermediates indicates the potential for efficient production of such compounds (Ramesh et al., 2006).

Molecular Structure Analysis

The molecular structure of benzodioxin-piperazine derivatives often demonstrates significant conformational preferences, which can influence their interaction with biological targets. Mahesha et al. (2019) explored the hydrogen-bond association in closely related piperazine derivatives, revealing that minor modifications in the molecular structure could significantly affect their intermolecular interactions (Mahesha et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds is largely determined by their functional groups. Modifications on the piperazine ring or the benzodioxin moiety can lead to various pharmacological properties. For example, changes in the N-substituents of the piperazine ring have been shown to affect the agonistic/antagonistic profile of related molecules significantly (van Steen et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility and crystalline form, are crucial for the compound's application in drug formulation. Different crystalline forms of similar compounds have been studied to understand their hydrogen-bonding networks and solubility characteristics (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties, including stability and reactivity under physiological conditions, are essential for predicting the compound's behavior in biological systems. For instance, studies on the stability of related compounds under different conditions can provide insights into their potential as drug candidates (Mallams et al., 1998).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-2-17-5-7-18(8-6-17)15(19)16-12-3-4-13-14(11-12)21-10-9-20-13/h3-4,11H,2,5-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBBKDVSSNGGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethylpiperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1-piperazinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1-piperazinecarboxamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1-piperazinecarboxamide

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